molecular formula C16H16N4O3S B2735704 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide CAS No. 941942-90-1

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide

Cat. No. B2735704
CAS RN: 941942-90-1
M. Wt: 344.39
InChI Key: GMAFVJNJBORLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of novel compounds with potential medicinal applications has been a focus of research. One study describes the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates, which were evaluated for their antimicrobial activities. The addition of methoxyphenyl groups on the β-lactam ring was found to enhance antimalarial potency, indicating the significance of structural modifications on biological activity (Alborz et al., 2018).

Antimicrobial and Anti-inflammatory Activities

  • Another area of application involves the design of compounds with anti-inflammatory and analgesic properties. A study reported the synthesis of novel derivatives derived from visnaginone and khellinone, demonstrating their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Activities

  • Research into anticancer properties has also been significant. Novel selenylated imidazo[1,2-a]pyridines have been synthesized and showed promising activity against breast cancer cells. These compounds inhibited cell proliferation, intercalated into DNA, and induced cell death by apoptosis, showcasing a potential prototype for antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Antimicrobial Evaluation

  • The development of new antimicrobial agents is crucial in combating resistant bacterial strains. A study on the synthesis and antimicrobial evaluation of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety revealed that some compounds exhibited promising antimicrobial activities, emphasizing the importance of heterocyclic compounds in developing new antibiotics (Gouda et al., 2010).

Antiulcer Drugs

  • In the search for effective antiulcer drugs, imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds have been synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research highlights the potential of these compounds as a novel class of histamine H2-receptor antagonists with significant pharmacological activities (Katsura et al., 1992).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-18-14-15(24-9)13(10-4-6-11(23-3)7-5-10)19-20(16(14)22)8-12(21)17-2/h4-7H,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFVJNJBORLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.